molecular formula C7H16O B155936 Butane, 1-(1-methylethoxy)- CAS No. 1860-27-1

Butane, 1-(1-methylethoxy)-

Cat. No. B155936
CAS RN: 1860-27-1
M. Wt: 116.2 g/mol
InChI Key: GPDFVOVLOXMSBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex butane derivatives can involve various chemical reactions. For instance, the electrooxidative double ene-type chlorination is used to prepare 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene with a yield of 72% . Another synthesis method involves the creation of 1,3-Di(methylthio)-2,2,4,4-tetramethylbicyclo[1.1.0]butane through two alternate routes, which has been characterized by single crystal X-ray crystallography . These methods highlight the versatility in synthesizing butane derivatives.

Molecular Structure Analysis

The molecular structure of butane derivatives can be quite complex. Single crystal X-ray crystallography is a common technique used to characterize these structures, as seen in the synthesis of 1,3-Di(methylthio)-2,2,4,4-tetramethylbicyclo[1.1.0]butane . The detailed crystallographic data provided for various butyrate and 1,3-dioxane derivatives also offer insights into the molecular structures of such compounds .

Chemical Reactions Analysis

Butane derivatives can undergo a variety of chemical reactions. For example, the acid-catalyzed ring-opening reactions of 1-t-butyl-1,2-epoxycyclohexane lead to complex mixtures, including 1,3-secondary addition products and rearranged non-addition products . These reactions are highly regioselective and can be influenced by the solvent's polarity.

Physical and Chemical Properties Analysis

The physical and chemical properties of butane derivatives can be tailored for specific applications. For instance, 2,3-Butanediol can be dehydrated to form a mixture of dioxolanes with high anti-knock indices, suitable for use as a sustainable gasoline blending component or diesel oxygenate . The solubility, heat of combustion, and other properties are critical for these applications.

Scientific Research Applications

  • Carbon Dioxide Capture : 1-Butoxy butane is explored as an absorbent for carbon dioxide capturing from process gas streams rich in carbon dioxide. The study focused on the vapor-liquid equilibrium (VLE) behavior of the carbon dioxide + 1-butoxy butane system, suggesting its potential in carbon capture technologies (Guo et al., 2010).

  • Enzymatic Hydroxylation Studies : Research has been conducted on the stereospecific hydroxylation of butane by methane monooxygenase from Methylococcus capsulatus, contributing to the understanding of enzymatic reactions and their mechanisms (Yu et al., 2003).

  • Dissociation Dynamics in Molecules : Studies on butane and butene molecules have been performed to understand the dissociation dynamics of their excited states, which is significant for insights into molecular behavior and reactions (Beijersbergen et al., 1992).

  • Membrane Technology for Gas Separation : Polydimethylsiloxane (PDMS), used in the separation of organic vapors from permanent gases, has been studied with n-butane, demonstrating its efficacy in gas separation technologies (Pinnau & He, 2004).

  • Plasma Chemical Decomposition : The decomposition of butane in nonthermal plasma was investigated to understand the fundamental chemical processes, which has implications in environmental and chemical engineering (Futamura et al., 1998).

  • Gas Phase Conformational Studies : The conformational equilibrium and orientational ordering of butane in a nematic liquid crystal have been explored, contributing to a better understanding of molecular behavior in different states (Polson & Burnell, 1995).

  • Vapour Pressure Measurements : Research on 1-(butoxymethoxy)butane (dibutoxymethane) focused on its saturated pressures, which is important in understanding its physical properties and potential applications (Gárate et al., 2016).

  • Chemical Synthesis and Reactions : Studies on the synthesis and reactions of butane derivatives, like the metabolic engineering of Escherichia coli for direct production of 1,4-butanediol, provide insights into biochemical pathways and biotechnological applications (Yim et al., 2011).

properties

IUPAC Name

1-propan-2-yloxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-4-5-6-8-7(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDFVOVLOXMSBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171826
Record name Butane, 1-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butane, 1-(1-methylethoxy)-

CAS RN

1860-27-1
Record name Butyl isopropyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1860-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 1-(1-methylethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001860271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 1-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Sharmila, LJ Rebecca… - Research Journal of …, 2021 - indianjournals.com
Balarishtam is an Ayurvedic nerve tonic. The present study deals with the GC MS analysis of the medicine to understand the biomolecules present and their possible nerve related …
Number of citations: 2 www.indianjournals.com
ÖG ÇELEMLİ - Hacettepe Journal of Biology and Chemistry, 2014 - dergipark.org.tr
The aim of this study is to determine relations exist between microscopic analysis and chemical profile in ho- ney samples collected from Turkey. For this purpose, nine honey samples …
Number of citations: 2 dergipark.org.tr

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